Dibenzothiophene;1,3,5-trinitrobenzene

Description

Fundamental Chemical Structures and Nomenclature in Academic Contexts

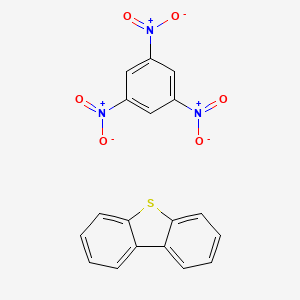

Dibenzothiophene (B1670422) and 1,3,5-trinitrobenzene (B165232) possess well-defined chemical structures that are key to their distinct properties and reactivity.

Dibenzothiophene is a polycyclic aromatic hydrocarbon (PAH) and an organosulfur compound. wikipedia.org Its structure consists of a central thiophene (B33073) ring fused to two benzene (B151609) rings. wikipedia.org The formal IUPAC name for this compound is dibenzo[b,d]thiophene. It is a colorless to yellow-green crystalline solid. wikipedia.orgchemicalbook.com

1,3,5-Trinitrobenzene , often abbreviated as TNB, is a nitroaromatic compound. wikipedia.org Its structure comprises a benzene ring substituted with three nitro groups (-NO2) at the 1, 3, and 5 positions. wikipedia.org This symmetrical arrangement of electron-withdrawing nitro groups significantly influences its chemical behavior. It is a pale yellow solid and is recognized as a high explosive. wikipedia.org

| Property | Dibenzothiophene | 1,3,5-Trinitrobenzene |

| IUPAC Name | Dibenzo[b,d]thiophene | 1,3,5-Trinitrobenzene |

| Synonyms | Diphenylene sulfide (B99878), DBT | sym-Trinitrobenzene, TNB |

| Chemical Formula | C₁₂H₈S | C₆H₃N₃O₆ |

| Molar Mass | 184.26 g/mol | 213.10 g/mol |

| Appearance | Colorless to yellow-green crystalline solid | Pale yellow solid |

Historical Trajectories of Research Emphasis

The scientific inquiry into dibenzothiophene and 1,3,5-trinitrobenzene has evolved significantly over time, driven by their relevance in different scientific and industrial domains.

The study of dibenzothiophene has been historically linked to the petroleum industry. As a persistent sulfur-containing compound in crude oil, its removal is crucial to prevent the emission of sulfur oxides upon fuel combustion. wikipedia.org Early research focused on its isolation and identification from fossil fuels. Subsequently, the emphasis shifted towards understanding the mechanisms of hydrodesulfurization (HDS), a catalytic process used in refineries to remove sulfur from petroleum products. Dibenzothiophene and its alkylated derivatives, such as 4,6-dimethyldibenzothiophene (B75733), became model compounds for studying the efficacy of HDS catalysts. wikipedia.org More recently, research has expanded into biodesulfurization, exploring microbial pathways for the removal of sulfur from dibenzothiophene as a more environmentally benign alternative.

The research trajectory of 1,3,5-trinitrobenzene is rooted in the field of energetic materials. Following the discovery of other nitroaromatic explosives like 2,4,6-trinitrotoluene (B92697) (TNT), research into related compounds intensified. 1,3,5-Trinitrobenzene was found to be a more powerful explosive than TNT, though more expensive to produce. wikipedia.org Its synthesis, typically through the decarboxylation of 2,4,6-trinitrobenzoic acid, has been a subject of study to optimize yields and safety. wikipedia.org A significant area of research has also been dedicated to the formation of charge-transfer complexes. The electron-deficient nature of the 1,3,5-trinitrobenzene ring allows it to form stable complexes with electron-rich aromatic compounds, which has been a fertile ground for studying non-covalent interactions. wikipedia.org

Interdisciplinary Relevance in Contemporary Chemical Science

The unique properties of dibenzothiophene and 1,3,5-trinitrobenzene have led to their application and study in a wide array of interdisciplinary fields.

Dibenzothiophene continues to be a cornerstone in environmental chemistry and catalysis , particularly in the development of more efficient HDS catalysts to meet stringent environmental regulations on sulfur emissions. Its derivatives are also being explored in materials science . The rigid, planar, and electron-rich structure of the dibenzothiophene core makes it an attractive building block for organic semiconductors. rsc.org Research has shown that derivatives of dibenzothiophene can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), demonstrating their potential in the field of organic electronics. rsc.orgstmcc.in

1,3,5-Trinitrobenzene remains a key compound in materials science , especially in the study of energetic materials and the development of new explosives with tailored properties. wikipedia.org Its ability to form charge-transfer complexes has found applications in supramolecular chemistry and crystal engineering . researchgate.net These complexes are used to study intermolecular forces and to design novel crystalline materials with specific optical or electronic properties. Furthermore, 1,3,5-trinitrobenzene serves as a versatile intermediate in organic synthesis for the production of other complex molecules. wikipedia.orgosti.gov Its derivatives are also investigated for their potential in the development of new dyes and functional materials. osti.gov

Detailed Research Findings

Advanced research has provided detailed insights into the physicochemical properties and reactivity of dibenzothiophene and 1,3,5-trinitrobenzene.

Physicochemical Properties of Dibenzothiophene and 1,3,5-Trinitrobenzene

| Property | Dibenzothiophene | 1,3,5-Trinitrobenzene |

| Melting Point | 97-100 °C | 123.2 °C wikipedia.org |

| Boiling Point | 332-333 °C | 315 °C wikipedia.org |

| Solubility in Water | Insoluble wikipedia.org | 330 mg/L wikipedia.org |

| Density | 1.252 g/cm³ | 1.76 g/cm³ wikipedia.org |

Research on Dibenzothiophene Hydrodesulfurization (HDS)

The hydrodesulfurization of dibenzothiophene is a critical area of research aimed at producing cleaner fuels. Studies have shown that the HDS of dibenzothiophene over traditional catalysts like Co-Mo/Al₂O₃ and Ni-Mo/Al₂O₃ proceeds through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). nih.govresearchgate.net The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, while the HYD pathway involves the hydrogenation of one of the aromatic rings prior to C-S bond scission. nih.govresearchgate.net Recent research has focused on developing novel catalysts with improved activity and selectivity. For instance, studies have explored the use of mesoporous TiO₂-supported NiMo catalysts, which have shown high conversion rates for dibenzothiophene. researchgate.net Machine learning approaches are also being employed to analyze large datasets from HDS catalyst research to identify key factors that influence catalyst efficiency. nih.gov

Research on 1,3,5-Trinitrobenzene Charge-Transfer Complexes

The formation of charge-transfer complexes with 1,3,5-trinitrobenzene is a well-documented phenomenon that has been extensively studied. These complexes arise from the interaction between the electron-deficient aromatic ring of 1,3,5-trinitrobenzene (the acceptor) and an electron-rich molecule (the donor). researchgate.net Spectroscopic studies, particularly UV-Vis and NMR spectroscopy, are commonly used to characterize these complexes and determine their association constants. acs.org X-ray crystallography has provided detailed structural information, revealing that these complexes often form alternating donor-acceptor stacks in the solid state. researchgate.net Research in this area is not only fundamental to understanding intermolecular interactions but also has practical implications in areas such as the separation of aromatic compounds and the development of materials with non-linear optical properties. acs.orgphyschemres.org

Properties

CAS No. |

65373-31-1 |

|---|---|

Molecular Formula |

C18H11N3O6S |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

dibenzothiophene;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C12H8S.C6H3N3O6/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |

InChI Key |

IUYXPZGOYDCDFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Dibenzothiophene (B1670422) (DBT) and Derivatives: Modern Synthetic Strategies

The synthesis of dibenzothiophenes has evolved significantly with the advent of modern catalytic systems. These methods provide powerful tools for constructing the fused thiophene (B33073) ring system through various bond-forming strategies, including cyclization and cross-coupling reactions.

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals, particularly palladium and gold, play a central role in the contemporary synthesis of dibenzothiophenes. These catalysts facilitate the formation of crucial carbon-carbon and carbon-sulfur bonds, often with high selectivity and yields under mild conditions.

Palladium catalysis is a cornerstone of dibenzothiophene synthesis, enabling the formation of the heterocyclic core through intramolecular C-H and C-S bond cleavage. nih.govrsc.org One effective method involves the palladium(II)-catalyzed cyclization of biphenyl (B1667301) sulfides. nih.gov This process can proceed without the need for an external stoichiometric oxidant, which is a notable advantage over other C-H functionalization methods. nih.govrsc.org The reaction mechanism is mechanistically unique as the product-forming step involves an oxidative addition rather than a reductive elimination. nih.govrsc.org

Another prominent palladium-catalyzed route is the oxidative dehydrogenative cyclization of diaryl sulfides. nih.gov This dual C-H functionalization protocol has demonstrated a tolerance for a wide variety of substrates, affording various dibenzothiophene derivatives in moderate to good yields. nih.govresearchgate.net

Table 1: Palladium-Catalyzed Synthesis of Dibenzothiophene from Biphenyl Sulfide (B99878)

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Biphenyl sulfide | Toluene, 130 °C, 18 h | High | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Gold catalysis has emerged as a powerful tool for forming carbon-carbon bonds, including Csp³-Csp² linkages. While direct synthesis of the dibenzothiophene core using this specific bond formation is less common, the underlying principles of gold-catalyzed C-H activation are relevant. Theoretical studies have investigated the mechanisms of gold-catalyzed intramolecular Csp³-Csp² cross-coupling reactions, which proceed through an Au(I)/Au(III) redox cycle. rsc.org These reactions often utilize an oxidant, such as Selectfluor, to facilitate the oxidative addition step. rsc.org The process involves the direct functionalization of an aryl Csp²–H bond, providing a conceptually attractive method that avoids prefunctionalization of the aromatic ring. This methodology holds potential for creating complex molecules, including functionalized dibenzothiophene derivatives, by coupling alkyl chains to the aromatic framework.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for C-C bond formation. Recently, it has been ingeniously applied to the synthesis of dibenzothiophene S-oxides. rsc.orgrsc.org This efficient method involves the selective Suzuki-Miyaura coupling of 2-bromoaryl sulfinate esters with various arylboronic acids at the bromo position. rsc.orgrsc.orgelsevierpure.com The resulting biaryl sulfinate ester then undergoes an electrophilic cyclization to furnish the dibenzothiophene S-oxide scaffold. rsc.orgrsc.org This strategy is significant because dibenzothiophene S-oxides are valuable precursors for generating atomic oxygen upon UV irradiation and can be transformed into other diverse functionalized dibenzothiophenes. rsc.org

A versatile synthesis for functionalized dibenzothiophenes also employs the Suzuki cross-coupling of 2,6-dibromoaniline (B42060) with a phenylboronic acid, followed by conversion of the amino group to a thiol and a subsequent base-induced intramolecular substitution to form the C-S bond. nih.gov

Table 2: Synthesis of Dibenzothiophene S-Oxide via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Key Step | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzenesulfinic acid methyl ester | 4-Tolylboronic acid | (amphos)₂PdCl₂ / K₃PO₄ | Selective C-C coupling | 2-(4-tolyl)benzenesulfinic acid methyl ester | rsc.org |

This table is interactive. Click on the headers to sort the data.

An effective route to dibenzothiophenes involves the palladium-catalyzed oxidative preparation from 2-biphenylyl disulfides. nih.govresearchgate.net This method proceeds through a C-H functionalization pathway and is notable for its high tolerance of various functional groups. nih.govresearchgate.net A key advantage of this protocol is that it does not require the addition of a metal oxidant, a base, or a ligand, utilizing a simple PdCl₂/DMSO system. nih.govresearchgate.net The reaction provides dibenzothiophene and its derivatives in good to excellent yields. This approach has also been successfully applied to the synthesis of the selenium analog, dibenzoselenophene. nih.govresearchgate.net

Direct C-H activation and functionalization represent a powerful and atom-economical strategy for synthesizing and modifying dibenzothiophenes. Palladium catalysis is frequently employed for these transformations. nih.govresearchgate.net The palladium-catalyzed dual C-H functionalization of diaryl sulfides leads to the formation of the dibenzothiophene ring system via an oxidative dehydrogenative cyclization. nih.gov This method has been used to synthesize benzo[1,2-b:4,5-b']bis[b]benzothiophene, an organic semiconductor. nih.govresearchgate.net

Another innovative approach is the palladium(II)-catalyzed synthesis of dibenzothiophenes through the cleavage of both C-H and C-S bonds. nih.gov This catalytic C-H/C-S coupling method is advantageous as it does not require an external stoichiometric oxidant or pre-functionalized substrates like those with C-X or S-H bonds, allowing for its application in the synthesis of complex π-systems. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Dibenzothiophene |

| 1,3,5-trinitrobenzene (B165232) |

| Dibenzothiophene S-oxide |

| 2-Biphenylyl disulfide |

| Diaryl sulfide |

| Palladium(II) acetate |

| 2-Bromoaryl sulfinate ester |

| Arylboronic acid |

| Triflic anhydride (B1165640) |

| Palladium(II) chloride |

| Dimethyl sulfoxide (B87167) |

| Benzo[1,2-b:4,5-b']bis[b]benzothiophene |

| 2,6-Dibromoaniline |

| Phenylboronic acid |

Synthesis of Functionalized Dibenzothiophene S-Oxides

Dibenzothiophene S-oxides are valuable intermediates that can be further functionalized and are of interest as potential sources of atomic oxygen upon UV irradiation. chemguide.co.ukorgsyn.org

A conventional method for their synthesis involves the formation of the thiophene ring from biaryls using elemental sulfur, followed by oxidation with an oxidant like meta-chloroperoxybenzoic acid (mCPBA). prepchem.com However, this method can be challenging for preparing highly functionalized derivatives. chemguide.co.ukprepchem.com

A more recent and efficient two-step method has been developed. chemguide.co.uk This approach begins with a Suzuki-Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids. prepchem.comorgsyn.org The subsequent step is an intramolecular electrophilic cyclization of the resulting sulfinate ester. orgsyn.org This cyclization can be effectively promoted by activators such as triflic anhydride (Tf₂O) or triflic acid (TfOH). orgsyn.orgprepchem.com This methodology allows for the synthesis of a diverse range of dibenzothiophene S-oxides, including those with highly reactive functional groups that might not be stable under conventional synthetic conditions. chemguide.co.uk

Table 2: Reagents for Electrophilic Cyclization of 2-Biarylyl Sulfinate Ester

| Entry | Activator | Yield (%) | Ref |

|---|---|---|---|

| 1 | Tf₂O | Excellent | prepchem.com |

| 2 | TFAA | No reaction | prepchem.com |

| 3 | Acetic anhydride | No reaction | prepchem.com |

| 4 | TfOH | Moderate | prepchem.com |

Gas-Phase Formation Mechanisms from Heterocyclic Precursors

The formation of dibenzothiophene (DBT) in high-temperature environments, such as during pyrolysis and combustion, has been investigated through quantum chemical calculations. chemguide.co.uk One studied mechanism involves the gas-phase reaction of benzothiophene (B83047) (BT) with the cyclopentadienyl (B1206354) radical (CPDyl). chemguide.co.ukquora.com

This reaction pathway has been modeled over a temperature range of 600–1200 K. quora.com The calculations indicate that the formation of DBT and its methylated derivatives from these precursors is kinetically favorable compared to the formation of analogous oxygenated (dibenzofuran) or nitrided (carbazole) heterocycles. chemguide.co.ukquora.com The activation barrier for the rate-determining step in the formation of sulfur-containing heterocycles was found to be lower than those for the oxygen and nitrogen analogues. quora.com

1,3,5-Trinitrobenzene (TNB) and Related Nitroaromatics: Synthetic Advancements

1,3,5-Trinitrobenzene (TNB) is a highly explosive compound. Its synthesis presents unique challenges, primarily related to the difficulty of introducing a third nitro group onto the benzene (B151609) ring via direct nitration.

Indirect Synthetic Pathways and Challenges in Direct Nitration

Direct nitration of benzene to produce 1,3,5-trinitrobenzene is not a feasible industrial process. The introduction of the first nitro group deactivates the benzene ring towards further electrophilic substitution. researchgate.netquora.com While dinitration to form 1,3-dinitrobenzene (B52904) is possible under more forceful conditions (e.g., higher temperatures), the presence of two deactivating nitro groups on the ring makes the introduction of a third nitro group extremely difficult. quora.com The reaction rate becomes so slow that virtually no 1,3,5-trinitrobenzene is formed under standard nitrating conditions. quora.com

Consequently, TNB is synthesized through indirect routes. The most common and well-established method involves the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT), followed by decarboxylation of the resulting acid. chemistrysteps.comresearchgate.net

The process can be summarized in two main steps:

Oxidation of TNT: 2,4,6-trinitrotoluene is oxidized to 2,4,6-trinitrobenzoic acid (TNBA). chemistrysteps.com This oxidation is typically carried out using a strong oxidizing agent, such as potassium dichromate or sodium dichromate in concentrated sulfuric acid. orgsyn.org Nitric acid has also been used as the oxidant under high temperature and pressure. wikipedia.org

Decarboxylation of TNBA: The 2,4,6-trinitrobenzoic acid intermediate is then heated, often in an aqueous solution, to induce decarboxylation, which releases carbon dioxide and yields 1,3,5-trinitrobenzene. chemistrysteps.comorgsyn.org The reaction's completion can be monitored by checking for the absence of precipitate upon adding sulfuric acid to the filtrate. orgsyn.org

Another reported, though less common, synthetic route involves a two-step process starting from phloroglucinol (B13840). chemguide.co.uk This method proceeds by converting phloroglucinol to its trioxime with hydroxylamine (B1172632), followed by oxidation of the trioxime with 90% nitric acid to yield TNB. chemguide.co.uk

Table 3: Indirect Synthesis of 1,3,5-Trinitrobenzene from TNT

| Step | Reactant | Reagents | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1. Oxidation | 2,4,6-Trinitrotoluene (TNT) | Na₂Cr₂O₇ or K₂Cr₂O₇ in conc. H₂SO₄ | 2,4,6-Trinitrobenzoic acid (TNBA) | orgsyn.org, |

| 2. Decarboxylation | 2,4,6-Trinitrobenzoic acid (TNBA) | Heat in aqueous solution (e.g., with acetic acid) | 1,3,5-Trinitrobenzene (TNB) | chemistrysteps.com, orgsyn.org |

Derivatization from Trinitrobenzoic Acid and Trinitrobenzaldehyde

The synthesis of 1,3,5-trinitrobenzene (TNB) can be effectively achieved through the derivatization of closely related compounds such as 2,4,6-trinitrobenzoic acid and 2,4,6-trinitrobenzaldehyde.

2,4,6-Trinitrobenzaldehyde also serves as a precursor to TNB. Treatment of the aldehyde with alcoholic ammonia (B1221849) has been reported to furnish a quantitative yield of 1,3,5-trinitrobenzene. osti.gov

Table 1: Synthesis of 1,3,5-Trinitrobenzene from Precursors

| Precursor | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2,4,6-Trinitrobenzoic Acid | Heating in water/alcohol | 1,3,5-Trinitrobenzene | - |

| 2,4,6-Trinitrobenzoic Acid (from TNT) | 1. Na₂Cr₂O₇, H₂SO₄; 2. Heating in aq. acetic acid | 1,3,5-Trinitrobenzene | 43-46% (from TNT) |

Vicarious Nucleophilic Substitution (VNS) for Aminated Derivatives

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the amination of electron-deficient aromatic compounds, providing a direct route to introduce amino groups by replacing hydrogen atoms. organic-chemistry.org This methodology has been successfully applied to the synthesis of the highly sought-after insensitive high explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). unt.eduosti.gov

The VNS approach to TATB often starts with picramide (2,4,6-trinitroaniline). osti.gov In this reaction, picramide is treated with a nucleophilic aminating reagent that contains a leaving group on the nitrogen atom. organic-chemistry.org The reaction proceeds through the formation of a Meisenheimer-type intermediate, followed by a base-induced β-elimination of the leaving group to restore aromaticity and yield the aminated product. organic-chemistry.org

Several aminating agents have been developed for this purpose. An early, highly effective reagent is 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI). osti.gov The reaction of picramide with TMHI in the presence of a strong base like sodium methoxide (B1231860) in dimethyl sulfoxide (DMSO) proceeds at room temperature and is typically complete within three hours, affording TATB in 80-90% yield. osti.gov

More cost-effective and practical aminating agents have also been explored. Hydroxylamine and its salts, such as hydroxylamine hydrochloride, have proven to be inexpensive and effective reagents for the VNS synthesis of TATB from picramide. unt.eduosti.govosti.gov The reaction conditions using hydroxylamine typically involve a base such as sodium ethoxide in DMSO, with temperatures around 65°C for 6-12 hours, resulting in satisfactory yields of TATB with approximately 97% purity. osti.gov Other reagents like 4-amino-1,2,4-triazole (B31798) have also been utilized in VNS aminations. osti.gov VNS reactions are commonly performed in dipolar aprotic solvents like DMSO, DMF, or NMP. osti.gov

Table 2: VNS Synthesis of TATB from Picramide

| Aminating Reagent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1,1,1-Trimethylhydrazinium Iodide (TMHI) | Sodium Methoxide | DMSO | Room Temp. | < 3 hours | 80-90% |

Nucleophilic Amination of Alkoxy-Trinitrobenzene Compounds

The nucleophilic aromatic substitution (SNAr) of alkoxy groups provides another significant route to aminated trinitrobenzene derivatives, particularly TATB. In this method, the hydrogen atoms of a precursor like phloroglucinol are first protected or replaced by alkyl groups, which are then substituted by amino groups.

The synthesis begins with a 1,3,5-trialkoxy-2,4,6-trinitrobenzene intermediate, such as 1,3,5-trimethoxy-2,4,6-trinitrobenzene (TMTB) or 1,3,5-triethoxy-2,4,6-trinitrobenzene (TETNB). researchgate.netresearchgate.net These precursors are synthesized from 1,3,5-trihydroxy-2,4,6-trinitrobenzene (trinitrophloroglucinol). researchgate.net

The crucial step is the ammonolysis of the trialkoxy intermediate. osti.gov This involves reacting the compound with ammonia, which acts as the nucleophile, displacing the alkoxy groups to form the three amino groups of TATB. google.com The amination is believed to occur in a stepwise manner, where the alkoxy groups are sequentially replaced. google.com The reaction can be carried out using either gaseous or liquid ammonia. google.com For example, 1,3,5-trimethoxy-2,4,6-trinitrobenzene can be ammonolyzed using a 1.6-fold excess of ammonia in ether, with warming from -78°C to 70°C, to give TATB in 97% yield. osti.gov The use of phase transfer catalysts has also been investigated to facilitate the amination of 1,3,5-trialkoxy-2,4,6-trinitrobenzene with aqueous ammonia under milder conditions. researchgate.netresearchgate.net

Synthesis via Trinitrophloroglucinol (B1230728)

A key and increasingly favored "greener" synthetic pathway to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) originates from the precursor 1,3,5-trihydroxybenzene, also known as phloroglucinol. wikipedia.orgimemg.org This route avoids the use of halogenated compounds, which are common in other industrial syntheses of TATB. researchgate.net

The multi-step process can be summarized as follows:

Nitration: Phloroglucinol is first nitrated to form 1,3,5-trihydroxy-2,4,6-trinitrobenzene, commonly known as trinitrophloroglucinol (TNP). google.comgoogle.com This nitration can be achieved using a mixture of nitric acid and sulfuric acid at low temperatures (0-8°C). google.com Another method involves using a stoichiometric quantity of potassium nitrate (B79036) in sulfuric acid at room temperature, which can yield TNP in 93% purity. osti.govgoogle.com

Alkoxylation: The hydroxyl groups of TNP are then converted to alkoxy groups to create a more suitable substrate for amination. For instance, TNP can be reacted with diazomethane (B1218177) to produce 1,3,5-trimethoxy-2,4,6-trinitrobenzene (TMTB) in quantitative yield. osti.gov Alternatively, reacting TNP with a trialkyl orthoformate yields the corresponding 1,3,5-trialkoxy-2,4,6-trinitrobenzene. google.comgoogle.com

Amination: The final step is the nucleophilic amination of the 1,3,5-trialkoxy-2,4,6-trinitrobenzene intermediate, as described in the preceding section. This ammonolysis step replaces the three alkoxy groups with amino groups to yield the final TATB product. researchgate.netosti.gov

Table 3: Synthesis of TATB via Trinitrophloroglucinol

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Nitration | Phloroglucinol | KNO₃, H₂SO₄, Room Temp. | Trinitrophloroglucinol (TNP) | 93% |

| 2. Alkoxylation | Trinitrophloroglucinol (TNP) | Diazomethane | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene (TMTB) | 100% |

Mechanistic Investigations of Chemical Transformations

Dibenzothiophene (B1670422): Reaction Dynamics and Pathways

The thermal decomposition of dibenzothiophene (DBT), a notably stable organosulfur compound found in heavy petroleum fractions, has been a subject of significant research to understand its persistence and to develop more effective removal technologies. acs.orgacs.org Studies utilizing density functional theory (DFT) have elucidated that the pyrolysis of DBT can be initiated through two primary mechanisms: hydrogen migration (H-migration) or the rupture of a sulfur-carbon (S–C) bond. acs.orgresearchgate.net The energy barrier for the initial S–C bond cleavage is approximately 78.92 kcal/mol, while the energy barriers for various H-migration steps average around 92.64 kcal/mol. acs.org Despite the higher average, the lowest energy barrier among all initial steps is for a specific S–C bond rupture process, at 83.18 kcal/mol. acs.org

Once initiated, the pyrolysis proceeds through three main reaction pathways. acs.orgacs.org Two of these dominant pathways involve the formation and subsequent pyrolysis of thiol intermediates. acs.orgresearchgate.net Another significant pathway proceeds through the direct dissociation of a DBT carbene intermediate. acs.orgresearchgate.net The primary products resulting from these complex reactions include sulfur-free atoms, 2-ethynyl-benzothiophene, 3-ethynyl-benzothiophene, ethyne, biphenylene, and 1,8-dihydrocyclopentaindene, along with some benzothiophene (B83047) and SH radicals. acs.orgresearchgate.net The initial step in the pyrolysis of DBT has a significantly higher energy barrier (approximately 17 kcal/mol higher) compared to that of benzothiophene or thiophene (B33073), which explains its greater thermal stability and the more intense conditions required for its decomposition. acs.orgresearchgate.net

Table 1: Key Energy Barriers in the Initial Steps of Dibenzothiophene Pyrolysis

| Initial Reaction Step | Energy Barrier (kcal/mol) |

| S1–C2 Bond Rupture | 78.92 |

| DBT to BIM3 (S–C rupture) | 83.18 |

| Average for H-migration | 92.64 |

| DBT to C34 (H-migration) | 85.85 |

| DBT to C65 (H-migration) | 86.21 |

| DBT to C67 (H-migration) | 94.57 |

| DBT to C32 (H-migration) | 94.58 |

Data sourced from DFT calculations. acs.org

Hydrodesulfurization (HDS) is the principal industrial process for removing sulfur from petroleum feedstocks. For dibenzothiophene, the reaction proceeds via two major competing pathways: the direct desulfurization (DDS) route and the hydrogenation (HYD) route. researchgate.netnih.govresearchgate.net

The two primary pathways for the hydrodesulfurization of dibenzothiophene (DBT) are direct desulfurization (DDS) and hydrogenation (HYD). researchgate.netnih.gov The DDS pathway involves the direct hydrogenolysis of the carbon-sulfur bonds, leading to the formation of biphenyl (B1667301) (BP). nih.govresearchgate.net In contrast, the HYD pathway first involves the hydrogenation of one of the aromatic rings of DBT to form tetrahydrodibenzothiophene (B100517) (THDBT) or hexahydrodibenzothiophene (HHDBT). researchgate.netnih.gov Subsequently, the C–S bond is broken, ultimately yielding cyclohexylbenzene (B7769038) (CHB) or bicyclohexyl (B1666981) (BCH). researchgate.netresearchgate.netresearchgate.net

Theoretical calculations have shown that the HYD route is generally more exergonic than the DDS route. researchgate.net The preferred pathway is highly dependent on the catalyst used. For instance, non-promoted MoS₂ catalysts tend to favor the HYD pathway for DBT. researchgate.net Conversely, cobalt or nickel-promoted MoS₂ (CoMoS or NiMoS) catalysts predominantly facilitate the DDS pathway. researchgate.net However, for sterically hindered molecules like 4,6-dimethyldibenzothiophene (B75733), the HYD pathway is preferred on both promoted and unpromoted catalysts. researchgate.net High partial pressures of H₂S can inhibit the DDS pathway, thereby favoring the HYD route. nih.gov

Table 2: Comparison of DDS and HYD Pathways for Dibenzothiophene HDS

| Characteristic | Direct Desulfurization (DDS) | Hydrogenation (HYD) |

| Primary Product | Biphenyl (BP) | Cyclohexylbenzene (CHB) |

| Initial Step | C–S bond hydrogenolysis | Hydrogenation of an aromatic ring |

| Intermediate(s) | - | Tetrahydrodibenzothiophene (THDBT), Hexahydrodibenzothiophene (HHDBT) |

| Favored by Catalyst | Co(Ni)MoS phases | Non-promoted MoS₂ |

| Thermodynamics | Less exergonic | More exergonic |

This table summarizes the key differences between the two main HDS reaction pathways for DBT. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov

The presence and position of alkyl substituents on the dibenzothiophene molecule significantly influence its reactivity in HDS. Alkyl groups, particularly those at the 4- and 6-positions (e.g., 4,6-dimethyldibenzothiophene, 4,6-DMDBT), create steric hindrance. researchgate.net This hindrance impedes the direct interaction of the sulfur atom with the active sites of the catalyst, which is necessary for the DDS pathway. researchgate.net Consequently, these sterically hindered compounds are highly refractory towards the DDS route. researchgate.net

The mechanism of HDS is intricately linked to the structure of the catalyst's active sites. It is generally accepted that HDS reactions occur at the edges of MoS₂ (or WS₂) crystallites in commercial catalysts. nih.gov The specific sites for each pathway differ; direct desulfurization is thought to occur on the metal edges of Co-MoS₂ catalysts, while hydrogenation takes place at "brim sites" near the edges of the MoS₂ plane. researchgate.net

Oxidative desulfurization (ODS) presents an alternative to HDS, operating under milder conditions of temperature and pressure without the need for high-pressure hydrogen. nih.govhnu.edu.cn The fundamental principle of ODS involves two main steps: the oxidation of the sulfur-containing compounds, followed by their removal via extraction or adsorption. nih.gov

In the context of dibenzothiophene, the ODS process selectively oxidizes the sulfur atom to form dibenzothiophene-sulfoxide (DBTO) and subsequently dibenzothiophene-sulfone (DBTO₂). researchgate.netacs.org This oxidation significantly increases the polarity of the molecule, facilitating its separation from the non-polar hydrocarbon matrix (fuel) using a polar solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net

Table 3: Reactivity of Different Sulfur Compounds in Oxidative Desulfurization

| Sulfur Compound | Electron Density on Sulfur Atom * | Relative Catalytic Activity |

| Thiophene (TH) | 5.696 | Lowest |

| Benzothiophene (BT) | 5.739 | Low |

| Dibenzothiophene (DBT) | 5.758 | High |

| 4,6-dimethyldibenzothiophene (4,6-DMDBT) | 5.760 | Highest |

*Higher electron density correlates with higher catalytic activity in ODS. nih.gov

Oxidative Desulfurization (ODS) Mechanisms and Catalytic Cycles

Formation of Sulfoxides and Sulfones

The oxidation of dibenzothiophene proceeds sequentially, first to the corresponding sulfoxide (B87167) and then to the sulfone. researchgate.net This process is a cornerstone of oxidative desulfurization (ODS) strategies, which aim to remove sulfur-containing compounds from fuels by converting them into more polar derivatives that can be easily extracted. The conversion of sulfur compounds into high-polarity sulfoxides and sulfones is key to enhancing their removal efficiency. nih.gov While hydrodesulfurization (HDS) is a common method, it is less effective for removing planar sulfur compounds like dibenzothiophene, necessitating alternative approaches like ODS that operate under milder conditions. nih.gov

Role of Oxidants and Catalytic Systems

Various oxidants and catalytic systems have been developed to facilitate the efficient conversion of dibenzothiophene. Hydrogen peroxide is often a favored oxidizing agent due to its selectivity and environmental compatibility. nih.gov The efficacy of the oxidation is significantly enhanced by catalysts.

Metal-organic frameworks (MOFs), such as UiO-66-NH2, have demonstrated strong catalytic performance in the oxidative desulfurization of DBT. nih.gov Other effective systems include polyoxometalates, which can act as both a catalyst and a surfactant in emulsion catalysis systems using molecular oxygen as the oxidant. researchgate.net Titania-based materials, including titanium oxide nanotubes, and tungsten-based catalysts supported on carbon nanotubes have also been proven to be highly active for the oxidation of DBT. wikipedia.org The choice of catalyst and oxidant directly influences reaction efficiency, with factors like temperature and catalyst-to-sulfur ratio being critical for optimization. nih.gov

| Catalyst System | Oxidant | Key Findings | Reference |

|---|---|---|---|

| UiO-66-NH2 (MOF) | Hydrogen Peroxide (H2O2) | Achieved 89.7% DBT removal under optimized conditions (72.6 °C). Temperature was the most significant factor. | nih.gov |

| Polyoxometalate [C18H37N(CH3)3]5[PV2Mo10O40] | Molecular Oxygen (O2) | Acts as both a surfactant and catalyst in an emulsion system for oxidizing DBT to sulfoxide and sulfone. | researchgate.net |

| Titanium Oxide Nanotubes (TiN) | Hydrogen Peroxide (H2O2) | Demonstrated the best catalytic performance among tested titania-based materials. | |

| Tungsten-based Carbon Nanotubes (W/CNT) | Hydrogen Peroxide (H2O2) | Highly effective heterogeneous catalyst; reaction follows Langmuir–Hinshelwood kinetics. | wikipedia.org |

| ZnO–CuInS2–ZnS/CQD | Not specified (likely O2/H2O2) | Removed up to 98.32% of DBT after 120 minutes under visible light. |

Photochemical Transformation and Environmental Degradation Pathways

Dibenzothiophene and its derivatives are subject to various photochemical transformations, which are crucial for understanding their environmental fate. As polycyclic aromatic sulfur heterocycles (PASHs), they are known environmental pollutants that absorb UVA and UVB radiation, leading to the formation of potentially toxic products. nih.govnih.gov

Photoinduced Thia-Baeyer-Villiger Oxidation

A notable photochemical reaction is the thia-Baeyer-Villiger oxidation. This process has been considered challenging because the oxidation of sulfoxides typically leads exclusively to sulfones. researchgate.net However, research has demonstrated a photoinduced thia-Baeyer-Villiger-type oxidation of dibenzothiophene derivatives. researchgate.net When exposed to an iron porphyrin catalyst and t-BuOOH under UV irradiation, DBT derivatives can be converted into sulfinic esters with yields as high as 87%. researchgate.net This reaction provides a mild method for the selective functionalization of sulfur compounds and mimics the catabolic pathway of DBT found in some bacteria. researchgate.net The mechanism is proposed to proceed via a radical cation pathway. researchgate.net

Photolysis Products and Mechanisms in Aquatic Systems

In aqueous environments, the photolysis of dibenzothiophene and its oxidized derivatives leads to a range of products. UV irradiation of DBT in artificial seawater has been shown to produce dibenzothiophene sulfoxide and hydroxylated benzothiophenes. researchgate.net

The photolysis of water-soluble dibenzothiophene S-oxide derivatives in aqueous media results in photodeoxygenation, yielding the parent dibenzothiophene and atomic oxygen (O(3P)). nih.gov This process occurs with significantly higher quantum yields in water compared to organic solvents. The mechanism of this deoxygenation is pH-sensitive. Under basic conditions, a photoinduced electron transfer is thermodynamically feasible, while at neutral and acidic pH, a direct S-O bond scission mechanism is suspected.

Excited State Dynamics and Relaxation Mechanisms

Understanding the excited state dynamics of dibenzothiophene derivatives is key to predicting their photochemical behavior. nih.govnih.gov Upon excitation with UV light (e.g., 320 nm), these molecules are promoted to their lowest-energy singlet state (S1). nih.gov This state is short-lived, with relaxation lifetimes in the picosecond range (4-13 ps), depending on the solvent. nih.gov

The primary relaxation pathway for the S1 state is a highly efficient intersystem crossing (ISC) to the triplet state (T1), with triplet yields around 98%. nih.gov Fluorescence yields are correspondingly low, typically between 1.2% and 1.6%. nih.gov The triplet state has a much longer lifetime, ranging from 820 to 900 ps. nih.gov These dynamics are crucial as the long-lived triplet state is often the precursor to photochemical reactions.

| Property | Value | Description | Reference |

|---|---|---|---|

| S1 State Lifetime | ~4 ps (in acetonitrile) to ~13 ps (in cyclohexane) | The lifetime of the lowest excited singlet state after initial excitation. | nih.gov |

| T1 State Lifetime (ISC) | 820 ± 50 to 900 ± 30 ps | The lifetime for the population of the triplet state via intersystem crossing from the S1 state. | nih.gov |

| Fluorescence Quantum Yield (ΦF) | 1.2% to 1.6% | The fraction of excited molecules that relax by emitting a photon (fluorescence). | nih.gov |

| Triplet Quantum Yield (ΦT) | ca. 98% | The fraction of excited molecules that form a triplet state via intersystem crossing. | nih.gov |

Photochemistry of Sulfur-Nitrogen Containing Derivatives

The introduction of a nitrogen atom, as in N-phenyl dibenzothiophene sulfoximine (B86345), alters the photochemical reactivity. This compound's structure resembles a combination of dibenzothiophene S-oxide and N-phenyl iminodibenzothiophene. Upon UV-A irradiation, N-phenyl dibenzothiophene sulfoximine undergoes photocleavage of the S-N bond. This cleavage releases a singlet phenyl nitrene intermediate, which can then react with nucleophiles or undergo further transformations. In the absence of a trapping agent, the formation of azobenzene (B91143) is observed, indicating the presence of triplet phenyl nitrene as well.

Biodegradation Mechanisms and Biotransformation Pathways of Dibenzothiophene

The microbial degradation of dibenzothiophene (DBT), a model sulfur-containing heterocyclic compound found in fossil fuels, proceeds through several distinct metabolic pathways. These pathways are broadly categorized based on whether they target the carbon skeleton or selectively remove the sulfur atom.

Two primary pathways have been extensively studied: the sulfur-specific "4S" pathway and the carbon-destructive "Kodama" pathway.

The 4S pathway is a biodesulfurization process that selectively cleaves the carbon-sulfur bonds without degrading the carbon structure of the molecule. This pathway is of significant interest for industrial applications like the deep desulfurization of fossil fuels, as it preserves the fuel's calorific value. The 4S pathway involves a sequence of enzymatic oxidations of the sulfur atom. Several microbial strains, including those from the genera Rhodococcus, Bacillus, and Stenotrophomonas, are known to utilize this pathway. For instance, Stenotrophomonas sp. NISOC-04 has been shown to biodegrade DBT in a C–S targeted manner, with 2-hydroxybiphenyl identified as the final product. acs.org The degradation process involves the sequential conversion of DBT to dibenzothiophene-5-oxide (DBTO), then to dibenzothiophene-5,5-dioxide (DBTO2), followed by 2-hydroxybiphenyl-2'-sulfonate, and finally to 2-hydroxybiphenyl (HBP) with the release of sulfite.

In contrast, the Kodama pathway results in the cleavage of one of the benzene (B151609) rings of the DBT molecule, leading to its complete mineralization. This pathway does not result in desulfurization in its initial steps. Various bacteria, including Pseudomonas species, metabolize DBT through this route, often producing colored, water-soluble intermediates. nih.gov The process is initiated by a dioxygenase enzyme attacking the aromatic ring, similar to the degradation of naphthalene. nih.govresearcher.life Key intermediates identified in this pathway include 3-hydroxy-2-formyl-benzothiophene. nih.gov Further metabolism can lead to the formation of disulfides, such as 2,2′-dithiosalicylic acid, through the oxidation of mercapto-intermediates. rsc.org

Some microorganisms exhibit versatility in their degradation of DBT. For example, Rhizobium meliloti Orange 1, isolated from oil refinery sediments, can utilize DBT as its sole source of carbon and energy. nih.gov It produces intermediates such as 3-hydroxy-2-formyl-benzothiophene and dibenzothiophene-5-oxide, suggesting it metabolizes DBT via oxidative cleavage of the aromatic ring. nih.gov Fungi, such as Cunninghamella elegans, have also been observed to biotransform DBT, primarily through S-oxidation catalyzed by cytochrome P450 monooxygenase, yielding DBT sulfoxide and DBT sulfone. cambridge.org

| Pathway | Primary Mechanism | Key Intermediates | End Products | Representative Microorganisms |

| 4S Pathway | Selective C-S bond cleavage | Dibenzothiophene-5-oxide (DBTO), Dibenzothiophene-5,5-dioxide (DBTO2) | 2-Hydroxybiphenyl (HBP), Sulfate | Rhodococcus sp., Stenotrophomonas sp. |

| Kodama Pathway | Aromatic ring cleavage | 3-Hydroxy-2-formyl-benzothiophene, 2-mercaptophenylglyoxylate | Benzoic acid, CO2 | Pseudomonas sp., Rhizobium meliloti |

| Fungal S-Oxidation | Oxidation of sulfur heteroatom | Dibenzothiophene sulfoxide | Dibenzothiophene sulfone | Cunninghamella elegans |

Aqueous-Phase Oxidation and Secondary Organic Aerosol Formation

Dibenzothiophene, as an intermediate-volatility organic compound (IVOC), is a recognized precursor to the formation of secondary organic aerosols (SOA) through atmospheric oxidation. While gas-phase reactions are a major route for SOA formation, recent studies have highlighted the significance of aqueous-phase oxidation in atmospheric water droplets (e.g., fog, clouds, and aqueous aerosols). nih.gov

The aqueous-phase oxidation of DBT can be initiated by several oxidants, most notably the hydroxyl radical (•OH) and triplet excited states of organic chromophores (³C*). nih.gov Research has demonstrated that •OH-mediated photochemical oxidation of DBT is a significant pathway for producing aqueous SOA (aqSOA). nih.gov In laboratory studies, this process resulted in an aqSOA mass yield of approximately 32%. nih.gov Dark oxidation of DBT in the aqueous phase is also possible, albeit with a lower SOA yield of around 15%. nih.gov

The degradation of DBT in the aqueous phase follows pseudo-first-order kinetics, with the rate depending on the specific oxidative conditions.

| Oxidation Condition | Pseudo-First-Order Rate Constant (min⁻¹) | Half-life (min) |

| •OH-mediated photo-oxidation | 2.03 x 10⁻³ | 342 |

| ³C*-initiated photo-oxidation | 1.04 x 10⁻³ | 668 |

Table adapted from Yu et al. (2021). nih.gov

During the •OH-mediated photo-oxidation, a continuous and significant increase in the oxidation degree of the resulting SOA is observed. nih.gov This suggests a multi-generational aging process, where initially formed, less oxygenated products are transformed into highly oxygenated compounds over time. nih.gov This chemical evolution also affects the optical properties of the aerosol, with •OH-initiated reactions producing species with a relatively large light-absorbing ability, contributing to the formation of brown carbon (BrC). nih.gov

The photochemical processes involving DBT derivatives in aqueous media can also lead to deoxygenation reactions. For instance, the photolysis of dibenzothiophene S-oxide (DBTO) derivatives in water results in the cleavage of the S-O bond, yielding DBT and an oxygen atom. acs.orgresearcher.life This highlights the complex array of photochemical transformations that sulfur-containing aromatic compounds can undergo in the atmospheric aqueous phase.

1,3,5-Trinitrobenzene (B165232): Reactivity and Decomposition Pathways

1,3,5-Trinitrobenzene (TNB) is a highly explosive nitroaromatic compound. Its reactivity is dominated by the three electron-withdrawing nitro groups, which render the aromatic ring electron-deficient and susceptible to decomposition upon initiation by heat or shock.

Thermal Decomposition Mechanisms and Initial Bond Dissociation

The primary and most recognized initial step in the thermal decomposition of TNB is the homolytic cleavage of a carbon-nitro (C–NO₂) bond. This bond scission is an endothermic process that results in the formation of a phenyl radical and nitrogen dioxide (NO₂). The C–NO₂ bond is typically the weakest bond in the molecule and its dissociation often represents the rate-determining step in the decomposition sequence at higher temperatures.

Following the initial C–NO₂ bond cleavage, a complex series of secondary reactions occurs. The highly reactive NO₂ and phenyl radicals can react with other TNB molecules or with each other, leading to the formation of a variety of intermediate species. While the specific intermediates for TNB are not as extensively documented as for other explosives like TNT or TATB, the general mechanism for nitroaromatic decomposition suggests that subsequent reactions would involve hydrogen abstraction, radical addition, and polymerization, ultimately leading to the formation of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O), along with solid carbonaceous residues. When heated to decomposition, TNB is known to emit toxic fumes of nitrogen oxides as it explodes.

The kinetics of the initial C–NO₂ bond homolysis in 1,3,5-Trinitrobenzene has been studied. The rate constant for this unimolecular dissociation has been reported with a high pre-exponential factor and a significant activation energy, characteristic of a simple bond fission reaction.

The rate constant (k) for the C–NO₂ homolysis is given by the Arrhenius equation: k = 10¹⁷.² exp(-67300/RT) sec⁻¹

Here, the activation energy is 67.3 kcal/mol. This high activation energy confirms that a substantial amount of thermal energy is required to initiate the decomposition of the TNB molecule, which is consistent with its character as a secondary explosive that requires a significant stimulus to detonate.

Shock-Induced Chemical Reactions and Ignition Mechanisms

When subjected to a strong shock wave, such as from an impact or a detonator, 1,3,5-Trinitrobenzene undergoes rapid decomposition, leading to detonation. The mechanism of shock-induced decomposition differs from thermal decomposition due to the extremely rapid compression and heating, which can generate temperatures and pressures far exceeding those in slow thermal processes.

The primary hazard associated with TNB is the blast from an instantaneous explosion. The dry compound is easily ignited and burns vigorously. While specific, detailed studies on the shock-induced reaction pathways and ignition mechanisms of TNB are less prevalent in the literature compared to compounds like TATB or RDX, general principles of shock chemistry in nitroaromatics apply.

Under shock loading, the initial chemical reactions are believed to be initiated at "hot spots" within the material. The extreme pressure and temperature conditions generated by the shock wave are sufficient to overcome the activation energy for bond dissociation. Similar to thermal decomposition, the C–NO₂ bond scission is a likely primary initiation step. However, the high-pressure environment can favor different reaction pathways compared to low-pressure thermal decomposition. The confinement under shock conditions promotes intermolecular reactions, accelerating the decomposition rate and the release of energy. The rapid formation of gaseous products in a confined volume builds up pressure, sustaining the shock wave and leading to a self-propagating detonation.

The ignition of TNB is highly dependent on its physical state. While the wetted material may require some effort to ignite, the dry material is highly sensitive to heat and shock and can detonate when heated rapidly. The combustion process produces toxic oxides of nitrogen.

Photolytic Decomposition and Photoproduct Identification

The photolytic behavior of the dibenzothiophene;1,3,5-trinitrobenzene cocrystal is intrinsically linked to its nature as a charge-transfer (CT) complex. In such complexes, the electron-rich dibenzothiophene (DBT) acts as the donor and the electron-deficient 1,3,5-trinitrobenzene (TNB) serves as the acceptor. The absorption of light by the CT complex can lead to the formation of an excited state, which can then undergo various chemical transformations.

While specific studies on the photolytic decomposition of the DBT-TNB cocrystal are not extensively documented, the photochemistry of related electron donor-acceptor (EDA) complexes provides significant insights. The irradiation of EDA complexes can lead to the formation of radical ions through single-electron transfer (SET) from the donor to the acceptor. In this case, the process would involve the formation of the dibenzothiophene radical cation (DBT•+) and the 1,3,5-trinitrobenzene radical anion (TNB•-).

The subsequent fate of these radical ions determines the final photoproducts. Potential reaction pathways include:

Back Electron Transfer: The radical ions can revert to the ground state neutral molecules through back electron transfer, which may be accompanied by the emission of light (fluorescence or phosphorescence).

Solvent Cage Escape and Subsequent Reactions: If the radical ions escape the initial solvent cage, they can react with the solvent or other species present in the solution. For instance, the TNB radical anion is a known intermediate in various reduction reactions.

Fragmentation: Either of the radical ions could undergo fragmentation. For example, nitroaromatic radical anions can lose a nitrite (B80452) ion.

Dimerization or Polymerization: The radical species could potentially dimerize or polymerize.

Identifying the exact photoproducts would necessitate experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy on the irradiated cocrystal solution.

| Potential Photochemical Process | Description | Anticipated Intermediates/Products |

| Charge-Transfer Excitation | Absorption of a photon promotes an electron from DBT to TNB. | [DBTδ+...TNBδ-]* excited state |

| Single-Electron Transfer (SET) | Formation of a radical ion pair. | DBT•+ and TNB•- |

| Ion Pair Dissociation | Separation of the radical ions. | Free DBT•+ and TNB•- |

| Subsequent Reactions | Reactions of the free radical ions. | Products of oxidation (from DBT•+) and reduction/fragmentation (from TNB•-) |

Nucleophilic Aromatic Substitution (SNAr) and Meisenheimer Complex Formation

The 1,3,5-trinitrobenzene moiety of the cocrystal is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the three nitro groups significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

While dibenzothiophene itself is not a potent nucleophile for direct SNAr on TNB, its derivatives or related sulfur nucleophiles can participate in such reactions. The generally accepted mechanism for SNAr reactions on nitro-activated aromatic rings proceeds through the formation of a stable anionic intermediate known as a Meisenheimer complex . wikipedia.org

In a hypothetical reaction between TNB and a sulfur nucleophile (Nu-S-R), the nucleophile would attack one of the carbon atoms of the TNB ring, leading to the formation of a resonance-stabilized Meisenheimer adduct. The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups.

The formation of Meisenheimer complexes is often characterized by the appearance of intense colors. wikipedia.org Stable Meisenheimer complexes have been isolated and characterized in reactions of TNB with various nucleophiles. wikipedia.org

For the DBT-TNB system, while a direct SNAr with DBT as the nucleophile is unlikely under normal conditions, the principles of Meisenheimer complex formation are central to understanding the reactivity of the TNB component with any potential nucleophiles present in its environment.

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | A nucleophile attacks an unsubstituted carbon of the TNB ring. | Formation of a Meisenheimer complex. |

| 2. Leaving Group Departure (if applicable) | In a substitution reaction, a leaving group would be expelled to restore aromaticity. For TNB, this step is not part of Meisenheimer complex formation but would follow if a suitable leaving group were present on the ring. | Substituted trinitrobenzene derivative. |

Electrochemical Reduction and Transformation Pathways

The electrochemical behavior of the this compound cocrystal will be a composite of the redox properties of its individual components.

1,3,5-Trinitrobenzene (TNB): TNB is a well-studied electroactive compound that undergoes facile reduction. The three nitro groups are strong electron-withdrawing groups, which lower the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule easy to reduce. The electrochemical reduction of TNB typically proceeds in a stepwise manner, with the sequential reduction of the nitro groups. The first reduction step, corresponding to the formation of the radical anion (TNB•-), is generally reversible and occurs at a relatively mild potential. Subsequent reduction steps can lead to the formation of dinitroaniline, diaminonitrobenzene, and ultimately 1,3,5-triaminobenzene, depending on the electrode potential, pH, and solvent system.

Dibenzothiophene (DBT): Dibenzothiophene is electrochemically active at more negative potentials compared to TNB. It can be reduced, typically involving the cleavage of a carbon-sulfur bond.

| Component | Electrochemical Process | Typical Products/Intermediates |

| 1,3,5-Trinitrobenzene | Stepwise reduction of nitro groups | TNB•- (radical anion), dinitroaniline derivatives, 1,3,5-triaminobenzene |

| Dibenzothiophene | Reduction at more negative potentials | C-S bond cleavage products |

Transition-Metal-Catalyzed Denitrative Coupling Reactions

The nitro groups of 1,3,5-trinitrobenzene can be utilized as leaving groups in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. This methodology has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, using readily available nitroaromatic compounds as alternatives to aryl halides. researchgate.net

While specific examples of denitrative coupling involving the this compound cocrystal are not prevalent in the literature, the general principles can be applied. In a hypothetical cross-coupling reaction, a transition metal catalyst, typically based on palladium, nickel, or copper, would facilitate the reaction between the TNB moiety and a suitable coupling partner. Dibenzothiophene or its derivatives could potentially serve as the coupling partner, for instance, after conversion to an organometallic reagent (e.g., a boronic acid or an organozinc reagent).

The catalytic cycle for such a reaction would generally involve:

Oxidative Addition: The low-valent transition metal catalyst inserts into the C-NO2 bond of TNB.

Transmetalation: The organometallic coupling partner transfers its organic group to the metal center.

Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the new C-C or C-heteroatom bond and regenerating the active catalyst.

The efficiency and selectivity of such reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions.

| Catalyst System | Typical Coupling Partners | Potential Product Type |

| Palladium-based | Arylboronic acids, organozinc reagents | Biaryls, aryl-heteroaryl compounds |

| Nickel-based | Grignard reagents, organosilicon reagents | Alkylated/arylated arenes |

| Copper-based | Thiols, phenols, amines | Diaryl ethers, thioethers, anilines |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular interactions within the dibenzothiophene-1,3,5-trinitrobenzene complex. These methods allow for a detailed exploration of the complex's electronic and structural properties.

Elucidation of Reaction Pathways, Transition States, and Energy Landscapes

While specific studies detailing the complete reaction pathways, transition states, and energy landscapes for the formation of the dibenzothiophene-1,3,5-trinitrobenzene charge-transfer complex are not extensively documented, computational approaches can be employed to model these aspects. Theoretical calculations can map out the potential energy surface of the interaction between a DBT molecule and a TNB molecule. This would involve identifying the most energetically favorable orientations for complex formation and calculating the energy barriers for association and dissociation. The formation of such charge-transfer complexes is generally a rapid and reversible process.

In the context of related nitroaromatic compounds, hydride-induced Meisenheimer complex formation has been studied, revealing that the efficiency of complex formation is consistent with the compound's activity. nih.gov For instance, some nitroaromatic compounds react slowly and incompletely, while others exhibit instantaneous and quantitative formation of Meisenheimer complexes. nih.gov Such studies provide a framework for understanding the potential reaction dynamics between DBT and TNB.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The interaction between dibenzothiophene (B1670422) as an electron donor and 1,3,5-trinitrobenzene (B165232) as an electron acceptor is central to the formation of the charge-transfer complex. Frontier Molecular Orbital (FMO) theory is instrumental in explaining this interaction. The highest occupied molecular orbital (HOMO) of DBT interacts with the lowest unoccupied molecular orbital (LUMO) of TNB.

DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. The HOMO of dibenzothiophene is a π-orbital with significant electron density localized on the sulfur atom and the aromatic rings. Conversely, the LUMO of 1,3,5-trinitrobenzene is a π*-orbital with substantial contributions from the nitro groups, which are strong electron-withdrawing groups. The energy difference between the HOMO of DBT and the LUMO of TNB is a critical parameter that influences the stability and the charge-transfer characteristics of the complex. A smaller HOMO-LUMO gap generally indicates a stronger interaction and a more significant degree of charge transfer in the ground electronic state.

Studies on similar charge-transfer complexes involving thiophene (B33073) derivatives and nitrobenzene (B124822) acceptors have shown that the formation constant of the complex is dependent on the nature of the electron acceptor and donor. lew.ro

| Molecular Orbital | Compound | Energy (eV) - Representative Values |

| HOMO | Dibenzothiophene | -7.5 to -8.0 |

| LUMO | 1,3,5-Trinitrobenzene | -3.0 to -3.5 |

| HOMO-LUMO Gap | DBT-TNB Complex | 4.0 to 5.0 |

Note: The values presented in this table are representative and can vary depending on the computational method and basis set used.

Proton Affinities and Molecular Stabilities

The stability of the dibenzothiophene-1,3,5-trinitrobenzene complex can be quantified by its binding energy, which can be calculated using high-level quantum mechanical methods. The binding energy is the energy difference between the optimized complex and the sum of the energies of the individual optimized DBT and TNB molecules. These calculations would likely show that the complex is stabilized by a combination of electrostatic interactions, van der Waals forces, and charge-transfer contributions.

Excited State Characterization and Dynamics Simulations

The photophysical properties of the dibenzothiophene-1,3,5-trinitrobenzene complex are of significant interest. Upon photoexcitation, an electron can be transferred from the HOMO of DBT to the LUMO of TNB, leading to a charge-transfer excited state. Time-dependent DFT (TD-DFT) is a widely used method to calculate the vertical excitation energies and oscillator strengths of electronic transitions, providing theoretical absorption and emission spectra.

Computational studies on dibenzothiophene and its derivatives have shown that upon excitation, the lowest energy singlet state (S1) is populated, which can then undergo efficient intersystem crossing to a triplet state. chemrxiv.orgscispace.comresearchgate.net The S1 state of these compounds has been shown to relax with lifetimes in the picosecond range. chemrxiv.orgscispace.comresearchgate.net For the DBT-TNB complex, the charge-transfer excited state would likely have a significant influence on its photophysical properties, potentially leading to new absorption bands and emission characteristics compared to the individual molecules.

| Parameter | Dibenzothiophene Derivatives |

| S1 Lifetime | 4 to 13 ps chemrxiv.orgscispace.comresearchgate.net |

| Intersystem Crossing Lifetime | 820 to 900 ps chemrxiv.orgscispace.comresearchgate.net |

| Fluorescence Quantum Yield | 1.2 to 1.6% chemrxiv.orgscispace.comresearchgate.net |

| Triplet Yield | ~98% chemrxiv.orgscispace.comresearchgate.net |

This table presents data for dibenzothiophene derivatives, which can serve as a reference for understanding the potential excited state dynamics of the DBT-TNB complex.

Mechanistic Insights into Meisenheimer Complex Formation

The interaction between an electron-rich aromatic compound like dibenzothiophene and a highly electron-deficient one like 1,3,5-trinitrobenzene can potentially lead to the formation of a Meisenheimer complex. scribd.com A Meisenheimer complex is a 1:1 reaction adduct between an arene carrying electron-withdrawing groups and a nucleophile. scribd.com In this case, the dibenzothiophene would act as the nucleophile.

Quantum mechanical calculations can be employed to investigate the mechanism of Meisenheimer complex formation. This would involve locating the transition state for the nucleophilic attack of a carbon atom of DBT onto an unsubstituted carbon of the TNB ring. The calculations would also provide the activation energy for this process and the structure and stability of the resulting Meisenheimer complex. The formation of such complexes is often characterized by the development of a distinct color. scribd.com Studies on the reaction of nitroaromatic compounds with various nucleophiles have provided insights into the formation of these intermediates. nih.gov

Molecular Dynamics (MD) Simulations and Multiscale Modeling

While quantum mechanical methods are excellent for studying the detailed electronic properties of a single DBT-TNB complex, molecular dynamics simulations are better suited for exploring the behavior of a larger ensemble of these molecules, for instance, in a solution or a crystalline state.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For the DBT-TNB system, a force field would need to be developed or adapted to accurately model the intermolecular interactions, including the crucial charge-transfer component.

Once a suitable force field is available, MD simulations can be used to study various properties, such as:

The radial distribution functions between different atoms of DBT and TNB, providing insights into the local ordering and solvation structure.

The dynamics of complex formation and dissociation in a solvent.

The conformational flexibility of the complex.

The thermodynamic properties of the system, such as the free energy of binding.

Studies on crystalline 1,3,5-triamino-2,4,6-trinitrobenzene (a derivative of TNB) have utilized molecular dynamics simulations to investigate its properties as a function of pressure and temperature. researchgate.netnih.gov These studies demonstrate the utility of MD in understanding the behavior of materials containing the trinitrobenzene core.

Multiscale modeling approaches could also be applied, where a small, critical region of the system (e.g., a single DBT-TNB pair) is treated with a high-level quantum mechanical method, while the surrounding environment is modeled using a more computationally efficient classical force field. This QM/MM (Quantum Mechanics/Molecular Mechanics) approach can provide a balance between accuracy and computational cost, allowing for the study of complex phenomena in a more realistic environment.

Modeling of Shock-Induced Chemistry and Detonation Properties

Computational modeling is instrumental in understanding the chemical reactions that occur when an energetic material is subjected to a shock wave. Simulations can capture the rapid, non-equilibrium processes that lead to detonation. These models can predict key detonation properties such as detonation velocity and pressure. For the Dibenzothiophene;1,3,5-trinitrobenzene cocrystal, such studies would be crucial for assessing its potential as an energetic material and understanding its initiation mechanisms under shock loading.

Influence of Intramolecular Strain on Chemical Kinetics

The conformation of molecules within a crystal lattice can lead to intramolecular strain, which can, in turn, affect the chemical kinetics of decomposition. Computational methods can quantify this strain and correlate it with changes in reaction barriers and rates. Understanding the influence of intramolecular strain is important for predicting the stability and sensitivity of energetic materials. In the context of the specified cocrystal, an analysis of how the packing of dibenzothiophene and 1,3,5-trinitrobenzene molecules affects their internal geometries and subsequent reactivity would be of interest.

Prediction of Equation of State and Elastic Tensors under Compression

The equation of state (EOS) of a material describes the relationship between its pressure, volume, and temperature. For energetic materials, the EOS is fundamental to modeling its behavior under the extreme conditions of detonation. Similarly, the elastic tensors, which describe the material's response to mechanical stress, are important for understanding its mechanical stability and sensitivity. First-principles calculations based on DFT are commonly used to predict the EOS and elastic properties of energetic crystals under hydrostatic compression. These calculations would be essential for a comprehensive understanding of the physical properties of the this compound cocrystal.

Application of Unsupervised Machine Learning for Kinetic Modeling

Unsupervised machine learning techniques are increasingly being applied to the vast datasets generated by reactive MD simulations. These methods can help to identify the most important chemical species and reactions in a complex reaction network, thereby aiding in the development of reduced kinetic models. This approach can provide a more systematic and less biased way to understand the complex chemistry of decomposition and detonation. For the this compound system, unsupervised machine learning could be a valuable tool for analyzing simulation data and constructing accurate and efficient kinetic models.

Molecular Interactions and Complex Chemistry

Supramolecular Assembly and Host-Guest Chemistry of 1,3,5-Trinitrobenzene (B165232)

1,3,5-Trinitrobenzene (TNB) is a well-known electron-deficient aromatic molecule that readily participates in supramolecular assembly. Its strong electron-accepting nature facilitates a range of non-covalent interactions, making it a valuable building block in crystal engineering and host-guest chemistry.

The formation of co-crystals involving 1,3,5-trinitrobenzene is heavily influenced by a combination of weak hydrogen bonds and π-π stacking forces. In charge-transfer complexes, TNB molecules often arrange in alternating stacks with donor molecules. nih.gov Perpendicular to this stacking axis, weak C-H···O hydrogen bonds provide additional stability to the crystal lattice. nih.gov These interactions occur between the aromatic C-H groups of one molecule and the oxygen atoms of the nitro groups on an adjacent TNB molecule.

Pi-pi (π-π) stacking is another dominant force, where the electron-poor TNB ring interacts with an electron-rich aromatic system of a co-former. The extent of this interaction is significant; for instance, in a co-crystal of TNB and 1-nitronaphthalene, π-π stacking interactions account for a substantial portion (12.7%) of the intermolecular forces. nih.gov This interplay between directed hydrogen bonding and delocalized π-π stacking allows for the precise control of crystal packing and the formation of well-defined supramolecular architectures.

Table 1: Key Intermolecular Interactions in 1,3,5-Trinitrobenzene Co-crystals

| Interaction Type | Description | Example Co-former |

|---|---|---|

| π-π Stacking | Face-to-face stacking of aromatic rings driven by electrostatic and dispersion forces between the electron-deficient TNB and an electron-rich donor. | 1-Nitronaphthalene nih.gov |

| C-H···O Hydrogen Bonding | Weak hydrogen bonds forming between aromatic C-H donors and nitro group oxygen acceptors, often linking adjacent stacks. | 2-Acetylnaphthalene nih.gov |

As a potent electron acceptor, 1,3,5-trinitrobenzene forms charge-transfer (CT) complexes with a wide variety of electron-rich organic donors, particularly polycyclic aromatic hydrocarbons (PAHs). wikipedia.orgacs.org The formation of these complexes is characterized by the appearance of a new, often intense, color, which arises from an electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (TNB). nih.gov

The stability and electronic properties of these complexes are dictated by the energy difference between the donor's HOMO and the acceptor's LUMO. nih.gov A smaller energy gap facilitates a greater degree of charge transfer in the ground state. Theoretical studies using Density Functional Theory (DFT) have quantified the amount of charge transferred for various donors. For instance, strong donors like tetrathiafulvalene (B1198394) (TTF) and tetramethyl-p-phenylenediamine (TMDA) exhibit a significant charge transfer of 0.1 to 0.2 electrons. nih.gov These interactions result in alternating donor-acceptor stacks within the crystal structure. nih.gov

Table 2: Characteristics of 1,3,5-Trinitrobenzene Charge-Transfer Complexes

| Organic Donor | Type | Key Feature of Complex |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons | π-electron donor | Forms colored complexes; interaction strength depends on the ionization potential of the donor. acs.org |

| Tetrathiafulvalene (TTF) | Strong π-electron donor | High degree of charge transfer in the ground state. nih.gov |

| 5,10-dimethylphenazine (DMPZ) | Strong π-electron donor | Exhibits a very low HOMO-LUMO energy gap (1.04 eV), indicating strong interaction. nih.gov |

Meisenheimer complexes are σ-adducts formed by the nucleophilic attack on an electron-deficient aromatic ring like 1,3,5-trinitrobenzene. wikipedia.org These species are crucial intermediates in nucleophilic aromatic substitution (SNAr) reactions and can often be isolated and characterized. wikipedia.org The formation of a Meisenheimer complex from TNB and a nucleophile (such as an alkoxide or hydroxide (B78521) ion) disrupts the aromaticity of the ring, leading to a negatively charged, highly colored species. wikipedia.orgoup.com

Spectroscopic methods are essential for their characterization. UV-Visible spectroscopy reveals strong absorption bands in the visible region, which are responsible for their characteristic red or purple colors. oup.com For example, the complex of TNB with ammonium (B1175870) hydroxide shows distinct absorption maxima in both water and ethanol. oup.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used for structural elucidation. The covalent addition of the nucleophile results in a significant upfield shift for the ring protons and the appearance of a new signal for the proton at the sp³-hybridized carbon where the nucleophile has attached. rsc.org Kinetic studies of the formation and dissociation of these complexes have also been performed using techniques like stopped-flow spectrometry. rsc.org

Table 3: Spectroscopic Data for Meisenheimer Complexes of 1,3,5-Trinitrobenzene Derivatives

| Nucleophile | Substrate | Spectroscopic Method | Key Observation |

|---|---|---|---|

| Hydroxide Ion (OH⁻) | 1,3,5-Trinitrobenzene | UV-Visible Spectroscopy | Appearance of strong absorption bands in the visible spectrum, indicating complex formation. oup.comacs.org |

| Methoxide (B1231860) Ion (MeO⁻) | 1-Methoxycarbonyl-3,5-dinitrobenzene | ¹H NMR Spectroscopy | Observation of signals corresponding to isomeric adducts, allowing for structural assignment. rsc.org |

While direct complexes between 1,3,5-trinitrobenzene and metal-containing Schiff base ligands are not extensively documented, these ligands are widely used to create metal complexes that can sense nitroaromatic compounds. nih.gov The principle relies on the interaction between the electron-rich metal complex and the electron-deficient nitroaromatic molecule. Studies on 1,3,5-trinitrotoluene (TNT), a close structural analogue of TNB, demonstrate this capability.

For example, a Cd(II) complex with a Schiff base ligand has been shown to be a highly sensitive fluorescent sensor for TNT. researchgate.net The sensing mechanism involves fluorescence quenching. Upon interaction with the nitroaromatic compound, the excited state of the luminescent metal complex is quenched, leading to a decrease in fluorescence intensity. This quenching effect is often attributed to electron transfer from the excited Schiff base complex to the electron-accepting nitroaromatic molecule. Such interactions highlight the potential for designing sophisticated host-guest systems for the detection of compounds like TNB.

Table 4: Sensing of Nitroaromatics by Metal-Schiff Base Complexes

| Metal Complex | Analyte | Sensing Mechanism | Limit of Detection (LOD) |

|---|

Intermolecular Interactions Involving Dibenzothiophene (B1670422) Derivatives

Dibenzothiophene (DBT) and its derivatives are sulfur-containing heterocyclic compounds found in fossil fuels. Their removal via hydrodesulfurization (HDS) is a critical process in petroleum refining. The efficiency of HDS is highly dependent on the interaction and adsorption of DBT onto the surface of heterogeneous catalysts.